molecular formula C11H11N3O2 B13160308 N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B13160308
M. Wt: 217.22 g/mol
InChI Key: LWONYVOIRGWPBF-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an aminophenyl group attached to the oxazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3-aminophenyl derivatives with oxazole precursors under specific conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to the formation of reduced aminophenyl oxazole compounds.

Scientific Research Applications

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The aminophenyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminophenyl)benzamide: Similar in structure but lacks the oxazole ring.

    N-(2-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Similar but with the amino group in a different position.

    N-(3-aminophenyl)-5-methyl-1,3-oxazole-4-carboxamide: Similar but with a different oxazole ring structure.

Uniqueness

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-3-8(12)5-9/h2-6H,12H2,1H3,(H,14,15)

InChI Key

LWONYVOIRGWPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)N

Origin of Product

United States

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